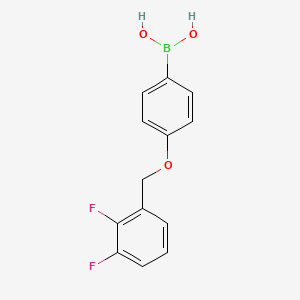

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-12-3-1-2-9(13(12)16)8-19-11-6-4-10(5-7-11)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHRKMDUIARIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C(=CC=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656272 | |

| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-76-6 | |

| Record name | Boronic acid, B-[4-[(2,3-difluorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (CAS Number: 1256355-76-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Fluorinated Boronic Acids in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. When combined with the versatile boronic acid moiety—a functional group renowned for its ability to form reversible covalent bonds with biological targets—the resulting fluorinated phenylboronic acids represent a class of compounds with immense therapeutic potential.[1][2] This guide provides a comprehensive technical overview of a specific and promising example: (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. While detailed experimental data for this exact compound remains proprietary and is not extensively published in peer-reviewed literature, this document will construct a robust framework based on established chemical principles and data from closely related analogues. We will delve into its logical synthesis, expected physicochemical properties, spectroscopic signature, and potential applications, providing a self-validating system of protocols and insights for the discerning researcher.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional organic compound featuring a phenylboronic acid group linked via an ether bridge to a 2,3-difluorobenzyl moiety. This unique architecture combines the key attributes of its constituent parts, making it a valuable building block in drug discovery.

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 1256355-76-6 | [3] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [3] |

| Molecular Weight | 264.03 g/mol | [3] |

| Appearance | White to off-white solid | Expected based on similar phenylboronic acids.[4] |

| Melting Point | Not publicly available. Expected to be in the range of 150-250 °C. | Based on melting points of analogous substituted phenylboronic acids.[5][6] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | General solubility profile of phenylboronic acids.[4] |

| pKa | Not experimentally determined. Estimated to be in the range of 7.5-8.5. | The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] |

Synthesis and Purification: A Validated Approach

The most logical and widely employed method for the synthesis of aryl ethers is the Williamson ether synthesis .[4][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of our target molecule, this translates to the reaction between 4-hydroxyphenylboronic acid and 2,3-difluorobenzyl bromide.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: in-situ formation of the phenoxide followed by the nucleophilic attack on the benzyl bromide.

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Materials:

-

4-Hydroxyphenylboronic acid

-

2,3-Difluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylboronic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

-

Addition of Alkyl Halide: Add 2,3-difluorobenzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[9]

-

Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether. Extract with an aqueous base (e.g., 1 M NaOH) to form the boronate salt, which will move to the aqueous layer. Separate the aqueous layer and acidify with 1 M HCl to precipitate the pure boronic acid.[10]

-

Column Chromatography: If necessary, purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[9]

-

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The protons on the phenylboronic acid ring will likely appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The protons on the difluorobenzyl ring will also be in the aromatic region, showing complex splitting patterns due to fluorine coupling. The benzylic protons (CH₂) will appear as a singlet around δ 5.0-5.5 ppm. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon attached to the boron atom will be in the range of δ 130-140 ppm. The carbons of the two aromatic rings will appear in the aromatic region (δ 110-160 ppm), with the carbons directly bonded to fluorine exhibiting characteristic splitting (¹JCF). The benzylic carbon will be observed around δ 70 ppm.[13]

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the benzyl ring.[1][2]

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the boronic acid group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A broad O-H stretch from the boronic acid hydroxyl groups around 3200-3600 cm⁻¹.

-

Aromatic C-H stretches around 3000-3100 cm⁻¹.

-

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

-

A strong B-O stretch around 1350 cm⁻¹.

-

C-O-C ether stretching bands in the 1200-1300 cm⁻¹ region.

-

C-F stretches in the 1100-1300 cm⁻¹ region.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are pivotal in drug discovery due to their ability to act as serine protease inhibitors, and their use in constructing complex molecules via Suzuki-Miyaura cross-coupling reactions.[14][15][16][17]

Potential as a Bioactive Scaffold

The difluorobenzyl ether moiety can enhance the binding of the molecule to biological targets through favorable interactions with protein residues. The boronic acid group can form reversible covalent bonds with active site serines in proteases or with diols present in various biological macromolecules. This makes this compound a promising scaffold for the development of inhibitors for enzymes implicated in various diseases.

Utility in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10] It can be coupled with a variety of aryl or vinyl halides/triflates to synthesize complex biaryl and styrenyl derivatives, which are common motifs in many pharmaceuticals.

Caption: Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can undergo dehydration to form boroxines, so it is important to store them in a tightly sealed container.[18]

Conclusion

This compound represents a valuable and versatile building block for both medicinal chemistry and organic synthesis. Its unique combination of a fluorinated aromatic ring and a reactive boronic acid moiety provides a platform for the development of novel therapeutics and complex molecular architectures. While specific experimental data for this compound is not widely available, the principles and protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting. As the field of drug discovery continues to evolve, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022).

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021).

- Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry.

- DFT, FT‐Raman, FT‐IR and NMR studies of 2‐fluorophenylboronic acid. (2009). Scilit.

- Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV)

- Cas Number 1256355-76-6|this compound. molecularinfo.com.

- How to purify boronic acids/boronate esters?. (2016).

- Williamson ether synthesis. Wikipedia.

- Williamson Ether Synthesis. Utah Tech University.

- Bioactive Compounds and Biological Activities of J

- boronic esters. Organic Syntheses.

- Process for purification of boronic acid and its derivatives.

- Properties of a Model Aryl Boronic Acid and Its Boroxine. (2012). PubMed.

- Williamson Ether Synthesis. (2018). YouTube.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- 4-Biphenylboronic acid = 95.0 5122-94-1. Sigma-Aldrich.

- Purific

- The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (2024).

- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)

- Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Deriv

- 2,4-Difluorophenylboronic acid = 95 144025-03-6. Sigma-Aldrich.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.

- (3-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. BLDpharm.

- (4-Methoxypyridin-3-yl)

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.

- 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum. ChemicalBook.

- Process for production of adipic acid

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).

- (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid. Sigma-Aldrich.

- Design and discovery of boronic acid drugs. (2020). PubMed.

- Azelaic acid. NIST WebBook.

- Catalyst system for nylon 6 synthesis.

- SAFETY D

- Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.

- (2-((2,4-Difluorobenzyl)oxy)phenyl)boronic acid. Lead Sciences.

- (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid. BLDpharm.

- CAS RN 1256355-16-4. Fisher Scientific.

- (2-(Benzyloxy)-3-fluorophenyl)boronic acid. BLDpharm.

- (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid. BLDpharm.

- Arsonic acid. CAS Common Chemistry.

- Boric acid. NIST WebBook.

- Nylon 6 catalyst system.

- Compounds and methods for producing nylon 6.

- 1,5-HEXADIENE(592-42-7) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molecularinfo.com [molecularinfo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 13. scite.ai [scite.ai]

- 14. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , a specialized organoboron compound, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a difluorobenzyl ether moiety, impart distinct physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this versatile molecule, offering field-proven insights for researchers and developers.

Physicochemical and Structural Properties

This compound is a white to off-white solid. The core of its functionality lies in the boronic acid group (-B(OH)₂), which is a mild Lewis acid, and the difluorobenzyl ether group, which enhances its lipophilicity and metabolic stability.[1]

| Property | Value | Reference |

| CAS Number | 1256355-76-6 | [2] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [2] |

| Molecular Weight | 264.04 g/mol | [2] |

The presence of two fluorine atoms on the benzyl ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate factors such as pKa, binding affinity, and metabolic stability of drug candidates.[3][4]

Synthesis of this compound

The synthesis of arylboronic acids is a well-established process in organic chemistry, often involving the reaction of an organometallic reagent with a trialkyl borate.[5] A general and reliable method for the synthesis of this compound involves a two-step process starting from 4-hydroxyphenylboronic acid and 2,3-difluorobenzyl bromide.

Experimental Protocol: Two-Step Synthesis

Step 1: Etherification of 4-Hydroxyphenylboronic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylboronic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution and stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

-

Alkylation: To the stirred suspension, add 2,3-difluorobenzyl bromide (1-1.2 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis of the Boronate Ester (if formed) and Purification

-

Hydrolysis: The crude product from Step 1, which may exist as a boronate ester, is typically hydrolyzed back to the boronic acid during the aqueous work-up. If necessary, the crude material can be dissolved in a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and a dilute acid (e.g., 1 M HCl) and stirred vigorously for 1-2 hours.

-

Purification: The crude boronic acid is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) or by column chromatography on silica gel to afford pure this compound.

Caption: General workflow for the synthesis of the target compound.

Core Applications in Research and Development

The utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][7]

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl and heteroaryl structures. These motifs are prevalent in many biologically active molecules and functional materials.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vessel, add the aryl or heteroaryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry Applications

The incorporation of the (4-((2,3-Difluorobenzyl)oxy)phenyl) moiety into small molecules is a strategic approach in drug discovery.[1] The difluoro-substituted aromatic ring can engage in favorable interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the ether linkage provides a degree of conformational flexibility, which can be crucial for optimal receptor fitting. Boronic acids themselves are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue.[6]

Materials Science Applications

In materials science, fluorinated organic compounds are highly valued for their unique properties, including thermal stability, chemical resistance, and low surface energy.[8] this compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers and organic electronic materials. The presence of fluorine can enhance the performance characteristics of these materials, making them suitable for specialized applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive boronic acid moiety and a fluorinated benzyl ether group provides a powerful tool for the construction of complex molecules with tailored properties. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for its use in innovative research and development endeavors.

References

- The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY D

- SAFETY D

- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Cas Number 1256355-76-6|this compound. ChemicalBook.

- Recent applications of click chemistry in drug discovery. PubMed.

- Redefining the Synthetic Logic of Medicinal Chemistry.

- Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Deriv

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.

- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- B-Alkyl Suzuki Couplings. Macmillan Group.

- Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google P

- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.

- Phenylboronic acid:Synthesis,reactions. ChemicalBook.

- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH.

- Boronic acid building blocks: tools for sensing and separation.

- Preparation of Novel magnetic boronic acid-affinity material and investigation of adsorption performance toward ovalbumin. PubMed.

- Phenylboronic Acid-polymers for Biomedical Applic

Sources

- 1. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the Structure Elucidation of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid in Modern Drug Discovery

This compound, with the chemical formula C₁₃H₁₁BF₂O₃, represents a class of highly functionalized building blocks pivotal to contemporary medicinal chemistry.[1] Its structure marries three key pharmacophoric elements: a phenylboronic acid moiety, a difluorobenzyl group, and an ether linkage. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in constructing complex biaryl systems often found at the core of new drug candidates.[2] The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of a therapeutic agent.[2] The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometries for interacting with biological targets.

Given its potential as a key intermediate in the synthesis of novel therapeutics, particularly in targeted therapies for oncology and other diseases, the unambiguous confirmation of its structure is of paramount importance.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-technique approach to the structural elucidation of this compound, ensuring scientific integrity and confidence in its use for downstream applications.

Proposed Synthesis Pathway

The first step in structure elucidation is the synthesis of the compound itself. A common and effective method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4] The following is a proposed synthetic protocol for this compound.

Experimental Protocol: Synthesis

-

Step 1: Etherification. To a solution of 4-bromophenol and 2,3-difluorobenzyl bromide in an appropriate solvent like acetone or DMF, add a base such as potassium carbonate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. After cooling, filter the mixture and remove the solvent under reduced pressure. The crude product, 1-bromo-4-((2,3-difluorobenzyl)oxy)benzene, can be purified by column chromatography.

-

Step 2: Lithiation and Borylation. Dissolve the purified 1-bromo-4-((2,3-difluorobenzyl)oxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert nitrogen atmosphere.[5] Add n-butyllithium dropwise, maintaining the low temperature. After stirring for a designated period, add trimethyl borate to the reaction mixture.[5]

-

Step 3: Hydrolysis. Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous solution of a weak acid, such as ammonium chloride, or dilute hydrochloric acid.[5]

-

Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

A Multi-Nuclear NMR Approach to Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. A comprehensive analysis utilizing ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is essential for this particular molecule.

Sample Preparation and Instrumentation

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical, as boronic acids can form esters or boroxines, which will be reflected in the NMR spectra.[6]

-

Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Signals : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the hydroxyl protons of the boronic acid group.

-

Causality Behind Signal Characteristics :

-

The protons on the phenyl ring bearing the boronic acid will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The protons on the 2,3-difluorobenzyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

The benzylic protons (-CH₂-) will likely appear as a singlet, though coupling to the fluorine atoms on the adjacent ring may cause slight broadening or additional splitting.

-

The boronic acid hydroxyl protons (-B(OH)₂) often present as a broad singlet, and its chemical shift can be concentration and solvent-dependent. This signal will exchange with D₂O.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl-H (ortho to -OBn) | ~7.0-7.2 | d | 2H |

| Phenyl-H (ortho to -B(OH)₂) | ~7.7-7.9 | d | 2H |

| Benzyl-H | ~5.1-5.3 | s | 2H |

| Difluorophenyl-H | ~7.1-7.4 | m | 3H |

| B(OH)₂ | ~8.0-8.5 (variable) | br s | 2H |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

-

Expected Signals : The spectrum will show signals for each unique carbon atom in the two aromatic rings and the benzylic methylene carbon. The carbon atom directly attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.[7]

-

Causality Behind Signal Characteristics :

-

The carbon atoms will show characteristic shifts based on their hybridization and attached functional groups.

-

The carbons on the difluorobenzyl ring will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.).

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-B(OH)₂ | Not typically observed |

| Phenyl-C (ortho to -B(OH)₂) | ~135-137 |

| Phenyl-C (ortho to -OBn) | ~115-117 |

| C-OBn | ~160-162 |

| Benzyl-CH₂ | ~69-71 |

| Difluorophenyl-C | ~115-150 (with C-F splitting) |

Table 2: Predicted ¹³C NMR Data.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8]

-

Expected Signals : Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzyl ring.

-

Causality Behind Signal Characteristics :

-

The chemical shifts will be characteristic of fluorine atoms attached to an aromatic ring.

-

The signals will likely appear as multiplets due to coupling to each other (³JFF) and to the aromatic protons (³JFH, ⁴JFH).

-

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -130 to -140 | m |

| F-3 | -150 to -160 | m |

Table 3: Predicted ¹⁹F NMR Data.

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

¹¹B NMR provides direct information about the chemical environment of the boron atom.[9]

-

Expected Signal : A single, relatively broad signal is expected for the trigonal planar boronic acid.

-

Causality Behind Signal Characteristics :

-

The chemical shift for a tricoordinate arylboronic acid typically falls in the range of 27-33 ppm.[7][9]

-

The formation of a tetrahedral boronate ester (e.g., through reaction with a diol or in the presence of a Lewis base) would result in a significant upfield shift to approximately 5-10 ppm.[9] This makes ¹¹B NMR an excellent tool for studying the reactivity and stability of the boronic acid.

-

| Boron Species | Predicted Chemical Shift (δ, ppm) |

| Trigonal Boronic Acid | 27 - 33 |

| Tetrahedral Boronate | 5 - 10 |

Table 4: Predicted ¹¹B NMR Chemical Shifts.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is crucial for determining the molecular weight of the compound and providing structural information through fragmentation analysis.

Methodology: UPLC-ESI-MS/MS

A high-resolution technique such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is recommended.

Experimental Protocol: UPLC-ESI-MS/MS

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Chromatography : Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to aid ionization.

-

Mass Spectrometry : Operate the mass spectrometer in both positive and negative ion modes to capture all relevant ionic species.

-

Full Scan (MS1) : Acquire a full scan to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS) : Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Expected Results and Interpretation

-

Molecular Ion : The molecular formula C₁₃H₁₁BF₂O₃ corresponds to a monoisotopic mass of approximately 264.07 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed, while in negative ion mode, the [M-H]⁻ ion is expected.

-

Fragmentation Pattern : The fragmentation of boronic acids can be complex. Common fragmentation pathways include:[10][11][12]

-

Loss of water molecules from the boronic acid moiety.

-

Cleavage of the benzyl-oxygen bond, leading to fragments corresponding to the difluorobenzyl cation and the (4-hydroxyphenyl)boronic acid radical cation.

-

Cleavage at the C-B bond.

-

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth : High-quality single crystals are essential. A common method is the slow evaporation of a saturated solution of the boronic acid in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

-

Data Collection : Mount a suitable crystal on a goniometer and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement : Process the diffraction data and solve the structure using direct methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Structural Features

-

Molecular Geometry : The structure will confirm the connectivity of the atoms and the planarity of the aromatic rings.

-

Intermolecular Interactions : Phenylboronic acids typically form centrosymmetric dimers in the solid state through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. Additional intermolecular interactions, such as C-H···F and π-π stacking, may also be observed.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of complementary data to build a self-validating and trustworthy structural assignment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. biophysics.org [biophysics.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Ascendancy of Boronic Acids in Modern Chemistry

An In-Depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in the realms of organic synthesis and medicinal chemistry.[1][2] Their unique electronic properties, general stability, and ease of handling have cemented their role as versatile building blocks.[3] Initially recognized for their utility in carbohydrate sensing, the true potential of boronic acids was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, has revolutionized the synthesis of complex organic molecules, including a multitude of pharmaceuticals.[2][4]

In the landscape of drug discovery, the incorporation of the boronic acid moiety has led to the development of several FDA-approved therapeutics, such as the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][5] The boron atom in these compounds can form reversible covalent bonds with biological targets, offering a unique mechanism of action.[1] This guide focuses on a specific, functionalized boronic acid, this compound, providing a comprehensive overview for researchers and professionals in drug development and organic synthesis.

Compound Profile: this compound

This compound is a bifunctional molecule, integrating a phenylboronic acid core with a difluorobenzyl ether substituent. This structure is of significant interest in medicinal chemistry, where the difluorobenzyl group can modulate pharmacokinetic properties and engage in specific interactions with biological targets, while the boronic acid group serves as a reactive handle for synthetic elaboration or as a pharmacophore itself.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [6] |

| Molecular Weight | 264.04 g/mol | Calculated |

| CAS Number | 1256355-76-6 | [6] |

| Appearance | White to off-white powder (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like ethanol, diethyl ether (predicted) | [3] |

General Synthesis Pathway

The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[2][7] For this compound, a logical synthetic approach begins with the etherification of 4-bromophenol, followed by a metal-halogen exchange and subsequent borylation.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis:

-

Etherification First: The ether linkage is formed prior to the borylation step because the phenolic proton is acidic and would interfere with the formation of the required organometallic intermediate.

-

Low-Temperature Reaction: The metal-halogen exchange and subsequent reaction with the borate ester are conducted at low temperatures (typically -25°C to -80°C) to prevent side reactions and ensure the stability of the highly reactive organometallic intermediate.[7]

-

Acidic Workup: The final hydrolysis step under acidic conditions is crucial to convert the boronate ester into the desired boronic acid.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[2] This reaction pairs an organoboron compound (like our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) complex.

-

Transmetalation: The base activates the boronic acid, facilitating the transfer of the organic group (R³) from boron to the palladium center, displacing the halide. This is a critical step in the formation of the new C-C bond.[2]

-

Reductive Elimination: The two organic fragments (R¹ and R³) on the palladium complex are eliminated to form the final coupled product (R¹-R³), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

-

Potassium Carbonate (K₂CO₃, 2.0 equivalents), anhydrous

-

Solvent: Toluene/Water mixture (e.g., 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)₂, and the phosphine ligand.

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is a self-validating step; failure to remove oxygen can lead to catalyst degradation and poor yields.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. Degassing the solvent (e.g., by three freeze-pump-thaw cycles) is critical to prevent oxidation of the palladium(0) species formed in situ.[8]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The biphasic nature of the solvent system aids in dissolving both the organic substrates and the inorganic base.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Role in Medicinal Chemistry and Drug Development

The structural features of this compound make it a valuable scaffold in drug discovery.

-

Fluorine Substitution: The presence of two fluorine atoms on the benzyl ring is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[9]

-

Ether Linkage: The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding to a protein target.

-

Boronic Acid Group: Beyond its synthetic utility, the boronic acid can act as a key pharmacophore, often targeting serine proteases or other enzymes by forming a reversible covalent bond with a catalytic serine residue.[1] It can also be used as a probe for sensing biologically important molecules like carbohydrates.[10][11]

Safety and Handling

Boronic acids are generally stable solids, but should be handled with appropriate laboratory precautions.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which enables the construction of complex molecular architectures. The specific combination of a fluorinated aromatic ring and a reactive boronic acid moiety makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

-

Wikipedia. Phenylboronic acid. [Link]

-

MolecularInfo. This compound. [Link]

-

PubChem. B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]

-

ResearchGate. Design and discovery of boronic acid drugs. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ACS Publications. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

-

ResearchGate. 2,4-Difluorophenylboronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

-

PubMed Central. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

PubMed Central. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel Difluorobenzyl Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, characterization, and potential applications of novel difluorobenzyl boronic acid derivatives. Moving beyond a rigid template, this document is structured to provide a deep, practical understanding of these valuable compounds, grounded in scientific principles and field-proven insights.

The Rationale: Why Difluorobenzyl Boronic Acids?

The incorporation of boron into medicinal chemistry has led to the development of several FDA-approved drugs, demonstrating the significant therapeutic potential of organoboron compounds.[1][2] Boronic acids and their derivatives are of particular interest due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature that can be exploited for potent and selective enzyme inhibition.[3][4]

The benzyl boronic acid scaffold serves as a versatile starting point for inhibitor design. The introduction of fluorine atoms onto the benzyl ring offers several strategic advantages in drug discovery:

-

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[5] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

-

Enhanced Potency and Selectivity: The strong electron-withdrawing nature of fluorine can influence the electronic environment of the boronic acid moiety, potentially increasing its Lewis acidity and enhancing its interaction with biological targets.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and prolonging the in vivo lifetime of a drug candidate.

This guide will delve into the practical aspects of working with this promising class of molecules, from their synthesis to their potential as therapeutic agents.

Synthetic Pathways to Difluorobenzyl Boronic Acid Derivatives

The synthesis of difluorobenzyl boronic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. A common and effective strategy involves the palladium-catalyzed borylation of difluorobenzyl halides.

Palladium-Catalyzed Borylation of Difluorobenzyl Halides

This method stands as a robust and versatile approach for the synthesis of benzylboronic esters. The reaction typically involves the coupling of a difluorobenzyl halide (bromide or chloride) with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.[7]

Experimental Protocol: Synthesis of 2,6-Difluorobenzyl Boronic Acid Pinacol Ester

Materials:

-

2,6-Difluorobenzyl bromide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2,6-difluorobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,6-difluorobenzyl boronic acid pinacol ester.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the oxidative addition of the difluorobenzyl bromide.

-

Base: Potassium acetate acts as a base to facilitate the transmetalation step in the catalytic cycle.

-

Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.

-

Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the palladium catalyst and other sensitive reagents.

Self-Validating System: The purity and identity of the synthesized 2,6-difluorobenzyl boronic acid pinacol ester should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) and mass spectrometry. The pinacol ester is generally more stable and easier to handle than the free boronic acid, making it a preferred intermediate for subsequent reactions.[8]

Diagram of the Catalytic Cycle for Palladium-Catalyzed Borylation:

Caption: Catalytic cycle for Miyaura borylation.

Characterization of Difluorobenzyl Boronic Acid Derivatives

Thorough characterization is paramount to ensure the identity, purity, and stability of the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

NMR Spectroscopic Analysis

A multi-nuclear NMR approach provides a comprehensive structural picture of difluorobenzyl boronic acid derivatives.

Standardized Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[9]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is crucial for confirming the presence and environment of the fluorine atoms.[6]

-

¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. The chemical shift will be indicative of the boron species (trigonal boronic ester vs. tetracoordinate boronate).

-

Expected NMR Spectral Data for 2,6-Difluorobenzyl Boronic Acid Pinacol Ester:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling |

| ¹H | ~ 3.2 | s, benzylic CH₂ |

| ~ 1.3 | s, pinacol CH₃ | |

| ~ 6.8-7.3 | m, aromatic protons | |

| ¹³C | ~ 25 | CH₃ (pinacol) |

| ~ 30 | CH₂ (benzylic) | |

| ~ 84 | C (pinacol) | |

| ~ 110-130 | Aromatic carbons (with C-F coupling) | |

| ~ 160 | Aromatic carbons attached to F (with large ¹JCF) | |

| ¹⁹F | ~ -115 to -125 | s or t (depending on coupling to aromatic protons) |

| ¹¹B | ~ 20-30 | br s (trigonal boronic ester) |

Note: Chemical shifts and coupling constants are approximate and can vary based on the solvent and spectrometer frequency.

Applications in Drug Discovery: Targeting Serine Proteases

Difluorobenzyl boronic acid derivatives hold significant promise as inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases.[10] The boronic acid moiety can act as a transition-state analog, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site.[11]

The difluorobenzyl group can be designed to interact with specific pockets within the active site, thereby conferring selectivity for the target protease. The fluorine atoms can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket.

Diagram of Boronic Acid Inhibition of a Serine Protease:

Caption: Boronic acid inhibitor forming a covalent bond with the catalytic serine.

Case Study Insights: While specific preclinical data on novel difluorobenzyl boronic acid derivatives is often proprietary, the broader class of peptidic boronic acids has shown significant success. For instance, potent and selective inhibitors of Prostate-Specific Antigen (PSA), a serine protease, have been developed using a peptidyl boronic acid scaffold.[7] This highlights the potential of tailoring the peptide or benzyl portion of the molecule to achieve high affinity and selectivity for a given serine protease. The principles learned from these studies can be directly applied to the design of novel difluorobenzyl boronic acid inhibitors.

Future Directions and Conclusion

The discovery and development of novel difluorobenzyl boronic acid derivatives represent a promising avenue for the creation of new therapeutic agents. The strategic incorporation of fluorine into the benzyl boronic acid scaffold provides a powerful tool for medicinal chemists to optimize the drug-like properties of these compounds.

Future research in this area will likely focus on:

-

Expansion of Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex difluorobenzyl boronic acid derivatives.

-

Exploration of New Biological Targets: Investigating the potential of these compounds to inhibit other classes of enzymes and to interact with other biological targets.

-

In-depth Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to elucidate the key structural features required for potent and selective inhibition of specific targets.

This guide has provided a foundational understanding of the synthesis, characterization, and potential applications of difluorobenzyl boronic acid derivatives. By leveraging the principles and protocols outlined herein, researchers can accelerate the discovery of novel drug candidates with the potential to address unmet medical needs.

References

-

3,5-Difluorophenylboronic acid | C6H5BF2O2 - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (2022). Retrieved January 21, 2026, from [Link]

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010). Retrieved January 21, 2026, from [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC. (2021). Retrieved January 21, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved January 21, 2026, from [Link]

-

¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a;... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Improved method for the conversion of pinacolboronic esters into trifluoroborate salts - University of Bristol. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (n.d.). Retrieved January 21, 2026, from [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (2022). Retrieved January 21, 2026, from [Link]

-

Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

17O NMR studies of boronic acids and their derivatives - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Boronic Acids in Drug Discovery: A Technical Guide for the Modern Researcher

Abstract

The unique chemical attributes of the boronic acid moiety, particularly its ability to form reversible covalent bonds with biological nucleophiles, have propelled it from a synthetic curiosity to a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles of boronic acids in drug discovery. We will delve into the fundamental principles governing their reactivity, dissect their mechanisms of action as potent enzyme inhibitors, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of boronic acids in their therapeutic programs.

The Boronic Acid Moiety: A Privileged Scaffold in Medicinal Chemistry

The journey of boronic acids in pharmaceuticals has been remarkable, culminating in the FDA approval of several transformative drugs.[1][2] The versatility of the boronic acid group stems from its unique electronic and structural properties. The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily accepting an electron pair from nucleophilic residues like the hydroxyl group of serine or threonine in enzyme active sites.[3] This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate complex. This reversible covalent inhibition mechanism offers a distinct advantage over irreversible covalent inhibitors, potentially reducing off-target effects and associated toxicities.

The applications of boronic acids in drug discovery are diverse and continue to expand. Initially recognized for their potent inhibition of serine proteases, their utility now extends to a broader range of enzymes, including the proteasome.[2][3] Beyond enzyme inhibition, boronic acids are being explored as sophisticated components of drug delivery systems, leveraging their ability to interact with diols present on cell surfaces and in the tumor microenvironment.[4][5] Furthermore, their capacity to bind with sugars has led to the development of innovative glucose-sensing technologies.[6]

Mechanism of Action: The Art of Reversible Covalent Inhibition

The hallmark of boronic acid-based drugs is their ability to act as transition-state analogs, mimicking the tetrahedral intermediates formed during enzymatic reactions.[7] This allows them to bind with high affinity and specificity to the active sites of their target enzymes.

Serine Protease and β-Lactamase Inhibition

Boronic acids have proven to be highly effective inhibitors of serine proteases and β-lactamases.[8][9] They form a covalent adduct with the catalytic serine residue in the enzyme's active site.[7] Vaborbactam, a cyclic boronic acid derivative, is a prime example of a successful β-lactamase inhibitor. It protects β-lactam antibiotics from degradation by forming a stable, reversible complex with the serine residue in the active site of various β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[8][10]

Diagram: Mechanism of Vaborbactam Inhibition of Serine β-Lactamase

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB's pro-survival signaling.

Synthetic Strategies: Accessing the Boronic Acid Pharmacophore

The increasing demand for boronic acids in drug discovery has spurred the development of robust and versatile synthetic methodologies.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a widely used method for preparing aryl and heteroaryl boronic acids. [11][12][13] Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Boronic Acid [5][11]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add an anhydrous and degassed solvent system (e.g., a mixture of toluene/water, dioxane/water, or DMF/water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Boronic Acid Chemistry for Medicinal Chemists

Introduction: The Resurgence of a Versatile Pharmacophore

Once relegated to the periphery of drug discovery due to perceived toxicity, boronic acids have undergone a remarkable renaissance, emerging as a privileged scaffold in modern medicinal chemistry.[1] The approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a turning point, demystifying concerns and igniting widespread interest in this unique class of organoboron compounds.[2][3] This guide provides an in-depth exploration of boronic acid chemistry, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that govern their reactivity, explore their diverse applications as therapeutic agents, and provide practical insights into their synthesis and characterization.

Part 1: The Core Principles of Boronic Acid Chemistry

Structure and Physicochemical Properties: The Foundation of Reactivity

A boronic acid is an organic compound featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R-B(OH)₂.[4][5] This structure confers a unique set of properties that are central to their biological activity.

Structurally, the boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry.[6][7] A key feature is the vacant p-orbital on the boron atom, which renders it electron-deficient and a mild Lewis acid.[4][6] This Lewis acidity is the cornerstone of their ability to interact with biological nucleophiles.

Boronic acids are typically white or off-white crystalline solids with varying solubility in organic solvents and water.[4] Their stability is generally good, particularly for arylboronic acids, and they are considered "green" compounds as their ultimate degradation product is the environmentally benign boric acid.[6][8]

A crucial physicochemical parameter is their acidity. The pKa of a typical boronic acid is around 9.[5][9] However, upon forming a tetrahedral boronate complex with a nucleophile, the pKa of the complex is lowered to approximately 7, a range that is highly relevant in physiological systems.[5][9]

The Reversible Covalent Bond: A Paradigm for Biological Interactions

The defining characteristic of boronic acids in a biological context is their ability to form reversible covalent bonds with molecules containing cis-1,2- or cis-1,3-diols.[10] This interaction leads to the formation of five- or six-membered cyclic boronate esters.[10] This reversible covalent mechanism allows for strong, yet transient, interactions with biological targets, a feature that is highly desirable in drug design.

This unique reactivity extends beyond diols. Boronic acids can also interact with other Lewis bases, such as amino acids and hydroxamic acids, further expanding their potential as versatile pharmacophores.[9]

Part 2: Boronic Acids in Medicinal Chemistry: From Concept to Clinic

The unique chemical properties of boronic acids have been harnessed to develop a range of therapeutic agents with diverse mechanisms of action.

Enzyme Inhibition: Targeting the Catalytic Machinery